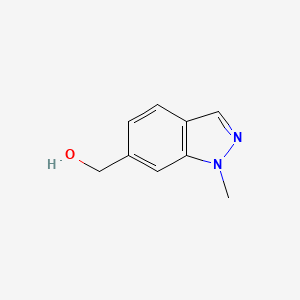

(1-Methyl-1H-indazol-6-YL)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-methylindazol-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-9-4-7(6-12)2-3-8(9)5-10-11/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPUKTSBKDFGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)CO)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657127 | |

| Record name | (1-Methyl-1H-indazol-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092961-10-8 | |

| Record name | 1-Methyl-1H-indazole-6-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092961-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methyl-1H-indazol-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1-Methyl-1H-indazol-6-YL)methanol

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of (1-Methyl-1H-indazol-6-YL)methanol, a key heterocyclic building block in contemporary drug discovery and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of a wide array of pharmacologically active agents. The 1-methyl-1H-indazole framework, in particular, offers a stable and synthetically tractable platform for the development of targeted therapeutics. The introduction of a hydroxymethyl group at the 6-position provides a crucial handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1]

Derivatives of this compound have shown significant promise as kinase inhibitors, which are pivotal in the treatment of cancer, inflammatory conditions, and central nervous system (CNS) disorders.[1] The indazole moiety can act as a bioisostere for other aromatic systems, such as indoles or phenols, offering advantages in terms of metabolic stability and target engagement.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1092961-10-8 | [3] |

| Molecular Formula | C₉H₁₀N₂O | [3] |

| Molecular Weight | 162.19 g/mol | [3] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Storage | Room temperature, sealed in a dry environment | [3][4] |

| pKa | The pKa of the N-H proton in the parent 1H-indazole is approximately 13.86. Methylation at the N1 position removes this acidic proton. The basicity of the N2 nitrogen is relatively low, with the pKa of the conjugate acid of indazole being around 1.3. | [5] |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Solubility in water is likely limited but may be enhanced under acidic or basic conditions. | General chemical principles |

Stability Insights: The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.[6] The N-methylation in this compound further stabilizes the 1H-isomer.[4] The hydroxymethyl group can be susceptible to degradation, particularly under harsh acidic or basic conditions, or at elevated temperatures. For instance, related (1H-indazol-1-yl)methanol derivatives have shown a tendency to revert to the parent indazole in boiling water.[1]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, typically involving the formation of the indazole core followed by functional group manipulation. A common and efficient method involves the N-methylation of a pre-functionalized indazole.

General Synthetic Strategy

A logical synthetic route commences with a commercially available substituted benzene derivative, which is elaborated to the indazole ring system. Subsequent methylation and reduction of a suitable functional group at the 6-position yield the target compound.

Exemplary Experimental Protocol

The following protocol is a representative, multi-step synthesis adapted from general procedures for indazole formation and functionalization.[7][8][9]

Step 1: Synthesis of 6-Nitro-1H-indazole

-

This step often starts from a commercially available nitrotoluene derivative and proceeds via diazotization and intramolecular cyclization.

Step 2: N-Methylation of 6-Nitro-1H-indazole

-

To a solution of 6-nitro-1H-indazole in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise to the suspension.

-

Heat the reaction mixture to 40-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-methyl-6-nitro-1H-indazole.

Step 3: Reduction of the Nitro Group to an Amine

-

Dissolve 1-methyl-6-nitro-1H-indazole in a solvent such as ethanol or methanol.

-

Add a reducing agent, for instance, tin(II) chloride dihydrate or catalytic hydrogenation with palladium on carbon.

-

Reflux the mixture or stir under a hydrogen atmosphere until the reaction is complete as indicated by TLC.

-

After cooling, neutralize the reaction mixture and extract the product to yield 1-methyl-1H-indazol-6-amine.

Step 4: Conversion of the Amine to the Hydroxymethyl Group (via Sandmeyer Reaction)

-

Dissolve 1-methyl-1H-indazol-6-amine in an aqueous acidic solution (e.g., H₂SO₄) at low temperature (0-5 °C).

-

Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of formaldehyde.

-

Carefully add the diazonium salt solution to the formaldehyde solution. This reaction can be complex and may require optimization.

-

An alternative and often more reliable route is the conversion of the diazonium salt to a nitrile, followed by hydrolysis to the carboxylic acid and subsequent reduction.

Step 5: Reduction of an Ester or Carboxylic Acid (Alternative to Step 4)

-

If 1-methyl-1H-indazole-6-carboxylic acid or its ester is used as the precursor, dissolve it in a dry aprotic solvent like tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction with water and a base (e.g., NaOH solution), filter the resulting solids, and extract the product from the filtrate.

-

Purify the crude product by column chromatography to obtain this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl group, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

-

The N-methyl protons should appear as a singlet around 3.8-4.2 ppm.

-

The methylene protons (CH₂) will likely be a singlet (or a doublet if coupled to the hydroxyl proton, which is often solvent-dependent) in the range of 4.5-5.0 ppm.

-

The aromatic protons will exhibit a characteristic splitting pattern in the aromatic region (approximately 7.0-8.0 ppm).

-

The hydroxyl proton will be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms.

-

The N-methyl carbon should be in the range of 30-35 ppm.

-

The methylene carbon of the hydroxymethyl group is expected around 60-65 ppm.

-

The aromatic carbons will resonate in the region of 100-140 ppm.

-

Mass Spectrometry (MS)

-

Electrospray ionization (ESI) or other soft ionization techniques should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 163.1.[11] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

-

The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.

-

C-H stretching vibrations for the aromatic and methyl groups will be observed around 2850-3100 cm⁻¹.

-

Aromatic C=C stretching absorptions will appear in the 1450-1600 cm⁻¹ region.

Chemical Reactivity and Applications in Synthesis

The reactivity of this compound is dominated by the hydroxymethyl group, which serves as a versatile synthetic handle.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Stronger oxidizing agents will yield the carboxylic acid.

-

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers under standard conditions, allowing for the introduction of a wide range of functional groups.

-

Conversion to a Leaving Group: The alcohol can be transformed into a good leaving group (e.g., a tosylate, mesylate, or halide), facilitating nucleophilic substitution reactions to introduce amines, azides, thiols, and other nucleophiles.[6]

These transformations are fundamental in medicinal chemistry for building libraries of compounds for SAR studies.

Safety and Handling

This compound and related indazole derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

GHS Hazard Statements: Based on data for the closely related (1H-Indazol-6-yl)methanol, the following hazards may be associated with this compound:

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn when handling this chemical.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications. Its stable N-methylated indazole core, combined with the reactive hydroxymethyl group, provides a robust platform for the development of novel therapeutics. A comprehensive understanding of its chemical properties, synthetic routes, and reactivity is paramount for its effective utilization in research and development.

References

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

1-methyl-1H-indazol-6-amine. PubChem. [Link]

-

(1H-Indazol-6-yl)methanol. PubChem. [Link]

-

Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

-

Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. [Link]

-

Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. [Link]

-

Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]

-

Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]

-

13 C NMR of indazoles. ResearchGate. [Link]

-

Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]

-

(1H-Benzimidazol-1-yl)methanol. ResearchGate. [Link]

-

(1H-indazol-4-yl)methanol. PubChem. [Link]

- Synthesis method of indazole compound.

-

Synthesis of new indazole derivatives as potential antioxidant agents. ResearchGate. [Link]

-

1-Methyl-1H-indazole. PubChem. [Link]

-

1-(6-Nitro-1H-indazol-1-yl)ethanone. ResearchGate. [Link]

Sources

- 1. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. caribjscitech.com [caribjscitech.com]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jaoc.samipubco.com [jaoc.samipubco.com]

- 9. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]

- 10. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | MDPI [mdpi.com]

- 11. dea.gov [dea.gov]

- 12. (1H-Indazol-6-yl)methanol | C8H8N2O | CID 44119261 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis of (1-Methyl-1H-indazol-6-YL)methanol

This guide provides a comprehensive technical overview of the structural analysis of (1-Methyl-1H-indazol-6-YL)methanol, a key heterocyclic building block in modern drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the critical analytical methodologies required to unequivocally determine and verify the structure of this important molecule. We will explore the underlying principles of each technique, provide field-proven insights into experimental design, and present detailed protocols for robust structural elucidation.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. These compounds are rarely found in nature, but synthetic analogues have shown promise as anti-inflammatory, anti-cancer, and neuroprotective agents. This compound, in particular, serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, including kinase inhibitors targeting oncological and inflammatory pathways. Its structural integrity is paramount to the safety and efficacy of the final drug product, necessitating rigorous analytical characterization.

Molecular Profile

A foundational understanding of the physicochemical properties of this compound is essential before embarking on its structural analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | |

| Molecular Weight | 162.19 g/mol | |

| CAS Number | 1092961-10-8 | |

| Appearance | Expected to be a solid | General knowledge |

| Storage | Room temperature, sealed in a dry environment |

Synthesis Pathway: A Plausible Route

While multiple synthetic routes to this compound exist, a common and efficient method involves the N-methylation of a suitable indazole precursor followed by functional group manipulation. The following diagram illustrates a probable synthetic workflow.

Caption: A plausible synthetic route to this compound.

Core Structural Analysis Techniques

The definitive structural elucidation of this compound relies on a combination of spectroscopic and crystallographic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for the structural analysis of this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and can influence chemical shifts.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are anticipated:

-

¹H NMR:

-

A singlet for the N-methyl protons (around 3.8-4.2 ppm).

-

A singlet or doublet for the benzylic methylene protons of the methanol group (around 4.5-4.8 ppm).

-

A singlet for the proton at the 3-position of the indazole ring (around 7.8-8.2 ppm).

-

Signals in the aromatic region corresponding to the protons on the benzene ring. The substitution pattern will lead to a specific set of splitting patterns (e.g., doublets, and doublet of doublets).

-

A broad singlet for the hydroxyl proton, the chemical shift of which is highly dependent on concentration and solvent.

-

-

¹³C NMR:

-

A signal for the N-methyl carbon (around 30-35 ppm).

-

A signal for the methylene carbon of the methanol group (around 60-65 ppm).

-

Multiple signals in the aromatic region (110-140 ppm) corresponding to the carbons of the indazole ring system.

-

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion or coupled with liquid chromatography.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

-

Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 163.08. High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₉H₁₁N₂O⁺).

-

Fragmentation Pattern: The fragmentation pattern will be indicative of the structure. Common fragmentation pathways for such molecules include the loss of water (-18 Da) from the protonated molecular ion and cleavage of the methanol group.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure.

-

Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

The crystal structure would confirm the connectivity of all atoms and provide precise bond lengths and angles. For indazole derivatives, the planarity of the bicyclic ring system is a key feature. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would also be elucidated.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region due to the aliphatic (methyl and methylene) C-H bonds and in the 3000-3100 cm⁻¹ region for the aromatic C-H bonds.

-

C=C and C=N Stretch: Absorptions in the 1450-1650 cm⁻¹ range characteristic of the aromatic and heteroaromatic rings.

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponding to the C-O single bond of the alcohol.

Data Integration and Structural Confirmation

The true power of this multi-technique approach lies in the integration of all data points. The molecular formula from mass spectrometry must be consistent with the number and types of protons and carbons observed in the NMR spectra. The functional groups identified by FTIR should correspond to the structural fragments deduced from NMR and MS. Finally, the definitive 3D structure from X-ray crystallography provides the ultimate confirmation of the connectivity and stereochemistry.

Caption: Integration of analytical data for structural confirmation.

Conclusion

The structural analysis of this compound is a critical step in its application as a pharmaceutical intermediate. A meticulous and multi-faceted analytical approach, combining NMR, mass spectrometry, X-ray crystallography, and FTIR, is essential for unambiguous structural elucidation. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize this and similar heterocyclic molecules, ensuring the quality and integrity of their scientific endeavors.

References

-

MySkinRecipes. This compound. Retrieved from [Link]

-

PubChem. (1H-Indazol-6-yl)methanol. Retrieved from [Link]

-

MySkinRecipes. This compound. Retrieved from [Link]

-

El Karkour, M., Benchidmi, M., Essassi, E. M., & Mague, J. T. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. IUCrData, 2(6), x170831. Retrieved from [Link]

-

Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(11), 2533. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5967–5980. Retrieved from [Link]

-

PubChem. 1-methyl-1H-indazol-6-amine. Retrieved from [Link]

-

Gomes, P. A. T. M., & de Almeida, J. F. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents, 28(4), 305-320. Retrieved from [Link]

-

Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5967–5980. Retrieved from [Link]

An In-Depth Technical Guide to (1-Methyl-1H-indazol-6-YL)methanol: A Key Building Block in Modern Drug Discovery

Abstract

(1-Methyl-1H-indazol-6-YL)methanol, identified by CAS number 1092961-10-8, has emerged as a pivotal molecular scaffold in the landscape of medicinal chemistry. Its unique structural attributes, particularly the methylated indazole core coupled with a reactive hydroxymethyl group, render it an invaluable building block for the synthesis of complex pharmaceutical agents.[1] This guide provides a comprehensive technical overview of its chemical properties, a detailed and validated synthesis protocol, its critical role in the development of targeted therapeutics such as kinase inhibitors, and essential safety and handling protocols. Designed for researchers, chemists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective application in the laboratory.

Core Molecular Characteristics

The indazole ring system is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide array of biological targets.[2] The specific substitution pattern of this compound—with methylation at the N1 position preventing tautomerization and a functional handle at the C6 position—makes it a strategically designed intermediate for library synthesis and lead optimization.[1][3]

Physicochemical and Computational Data

The compound's properties make it suitable for a range of organic reactions and position it favorably within the chemical space typically associated with drug-like molecules.

| Property | Value | Source |

| CAS Number | 1092961-10-8 | [4] |

| Molecular Formula | C₉H₁₀N₂O | [1][4] |

| Molecular Weight | 162.19 g/mol | [1][4] |

| Synonym | 6-(Hydroxymethyl)-1-methyl-1H-indazole | [4] |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | [4] |

| logP (calculated) | 1.0656 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 1 | [4] |

| Storage Temperature | Room Temperature | [1][4] |

Synthesis and Purification: A Validated Protocol

The most direct and reliable synthesis of this compound involves the selective reduction of its corresponding aldehyde, 1-methyl-1H-indazole-6-carbaldehyde.[5][6] This process is fundamental for ensuring a high-purity supply for subsequent multi-step syntheses.

Synthetic Workflow Overview

The following diagram illustrates the logical flow from the starting material to the purified final product, a critical workflow for any synthetic campaign.

Caption: A validated workflow for the synthesis and purification of this compound.

Step-by-Step Experimental Protocol

This protocol is designed for robustness and high yield, with explanations for key procedural choices.

Materials:

-

1-Methyl-1H-indazole-6-carbaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-indazole-6-carbaldehyde in a 1:1 mixture of DCM and MeOH.

-

Expert Insight: The use of a co-solvent system (DCM/MeOH) ensures the solubility of both the aldehyde starting material and the sodium borohydride reducing agent, facilitating a homogenous and efficient reaction.

-

-

Reduction: Cool the solution to 0°C using an ice-water bath. Add sodium borohydride (NaBH₄) slowly in small portions over 15-20 minutes.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is fully consumed.

-

Aqueous Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C to neutralize excess NaBH₄.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. This step is critical for removing unreacted starting material and inorganic byproducts, ensuring the high purity required for subsequent applications.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The indazole moiety is a cornerstone in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[9][10] Compounds like Pazopanib and Axitinib, which feature an indazole core, underscore the scaffold's clinical relevance.[10] this compound serves as a key intermediate, providing a reactive hydroxyl group that can be readily functionalized to explore structure-activity relationships (SAR).[1]

Role as a Functionalizable Building Block

The hydroxymethyl group at the C6 position is the key to this molecule's utility. It can be converted into various other functional groups (e.g., ethers, esters, amines, or halogens) to serve as an attachment point for other fragments designed to interact with the target protein.[1] This versatility is crucial for the iterative process of drug design.

Caption: The strategic role of the title compound as a functionalizable scaffold in drug design.

This strategic functionalization allows medicinal chemists to systematically modify the molecule to enhance potency, selectivity, and pharmacokinetic properties against targets like Aurora kinases, tyrosine kinases, and cyclin-dependent kinases.[9][11][12][13]

Analytical Characterization

To ensure the identity and purity of the synthesized material, a combination of spectroscopic methods should be employed.

-

¹H NMR: Will confirm the presence of all protons, including the characteristic N-methyl singlet, aromatic protons, and the newly formed -CH₂OH signals. The integration of these signals should correspond to the expected 10 protons.

-

¹³C NMR: Will show the correct number of carbon signals, confirming the overall carbon skeleton.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of 162.19 g/mol .

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be ≥97% for use in drug discovery applications.[4]

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good laboratory practices.

-

GHS Hazard Statements: Based on supplier data and analogous compounds, it is classified with GHS07 (Warning).[4][14] Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[15]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to rational drug design. Its structure is optimized for versatility, providing a reliable and functionalizable scaffold for the synthesis of next-generation therapeutics. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, empowers researchers to fully leverage its potential in the quest for novel and effective medicines, particularly in the competitive field of kinase inhibitor development.

References

- MySkinRecipes. This compound.

- Sigma-Aldrich.

- ChemScene. (1092961-10-8 | this compound).

- PubChem. ((1H-Indazol-6-yl)methanol | C8H8N2O | CID 44119261).

- PMC. (Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions).

- PMC. (Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives).

- PMC, NIH.

- ResearchGate. (Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole).

- Chem-Impex. (1-Methyl-1H-indazole-6-carbaldehyde).

- Biosciences Biotechnology Research Asia. (Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction).

- Fisher Scientific.

- PubMed. (Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design).

- Journal of Medicinal and Chemical Sciences. (Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study).

- RSC Publishing.

- Benchchem. (6-Methyl-1H-indazole-5-carbaldehyde|CAS 1638771-81-9).

- NIH. (Indazole – an emerging privileged scaffold: synthesis and its biological significance).

- ResearchGate. (Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the...).

Sources

- 1. This compound [myskinrecipes.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 4. chemscene.com [chemscene.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 6-Methyl-1H-indazole-5-carbaldehyde|CAS 1638771-81-9 [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (1H-Indazol-6-yl)methanol | C8H8N2O | CID 44119261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to (1-Methyl-1H-indazol-6-YL)methanol: A Key Building Block in Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (1-Methyl-1H-indazol-6-YL)methanol, a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. We will delve into its chemical properties, synthesis, and critical role as a precursor in the development of targeted therapeutics, with a particular focus on kinase inhibitors.

Core Molecular Attributes

This compound is a substituted indazole derivative. The indazole scaffold is a prominent pharmacophore due to its versatile biological activities.[1] The addition of a methyl group at the N1 position and a hydroxymethyl group at the C6 position provides specific physicochemical properties and synthetic handles for further molecular elaboration.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂O | [2] |

| Molecular Weight | 162.19 g/mol | [2] |

| CAS Number | 1092961-10-8 | [2] |

| Appearance | Off-white to white solid (typical) | General chemical supplier information |

| Storage | Store at room temperature in a dry, well-ventilated place. | [2] |

Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through the reduction of its corresponding aldehyde, 1-methyl-1H-indazole-6-carbaldehyde. This aldehyde is a versatile intermediate in the synthesis of various indazole derivatives.[3] This transformation is a standard and high-yielding reaction in organic chemistry.

Diagram of the Synthetic Pathway

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of (1-Methyl-1H-indazol-6-YL)methanol

Introduction: The Structural Significance of a Key Pharmaceutical Building Block

(1-Methyl-1H-indazol-6-YL)methanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a functionalized indazole derivative, it serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including kinase inhibitors targeting oncological, inflammatory, and central nervous system disorders[1]. The precise arrangement of substituents on the indazole core is paramount to the molecule's intended biological activity and pharmacokinetic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for the unambiguous structural elucidation and purity assessment of such organic molecules[2]. It provides exquisitely detailed information on the chemical environment, connectivity, and relative number of protons within a molecule. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, blending foundational NMR principles with practical, field-proven insights for researchers, scientists, and drug development professionals. We will dissect the expected spectral features, provide a robust experimental protocol for data acquisition, and interpret the resulting spectrum with a focus on chemical causality.

Molecular Structure and Proton Environments

A thorough analysis of the ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the distinct chemical environments of its protons.

Caption: Molecular structure of this compound with proton numbering.

The molecule possesses five distinct sets of protons:

-

N-Methyl Protons (N-CH₃): A methyl group attached to the N1 position of the indazole ring.

-

Methylene Protons (-CH₂-): A CH₂ group linking the indazole ring to the hydroxyl group.

-

Hydroxyl Proton (-OH): The proton of the alcohol functional group.

-

Indazole Ring Protons (H-3, H-4, H-5, H-7): Four protons attached to the bicyclic aromatic core. Due to the substitution pattern, none of these are chemically equivalent.

Core Principles: Decoding the ¹H NMR Spectrum

The interpretation of a ¹H NMR spectrum hinges on three key parameters for each signal:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton[3]. Protons near electronegative atoms (like oxygen or nitrogen) or within aromatic systems are "deshielded" and appear at higher ppm values (downfield)[4].

-

Integration: The area under a signal is directly proportional to the number of protons it represents[5]. This allows for the determination of the relative ratio of protons in different environments.

-

Multiplicity (Splitting Pattern): Caused by the magnetic influence of protons on adjacent carbons (a phenomenon known as spin-spin coupling or J-coupling), this pattern reveals the number of neighboring protons[6]. The "n+1 rule" is a common heuristic, where 'n' neighboring protons split a signal into 'n+1' peaks[7]. The distance between these split peaks is the coupling constant (J), measured in Hertz (Hz).

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of the final spectrum is critically dependent on meticulous sample preparation and the selection of appropriate instrument parameters. This protocol is designed to be a self-validating system for obtaining a high-resolution spectrum.

1. Materials and Equipment:

-

This compound (≥97% purity)[8]

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

-

High-quality 5 mm NMR tubes

-

Volumetric glassware and Pasteur pipettes

-

Vortex mixer

-

NMR Spectrometer (400 MHz or higher recommended)

2. Rationale for Solvent Selection: DMSO-d₆ is the solvent of choice for this compound for several key reasons. Firstly, its polarity is well-suited to dissolve the molecule, which contains both aromatic and polar alcohol functionalities. Secondly, and crucially, its ability to form hydrogen bonds slows down the chemical exchange of the hydroxyl (-OH) proton. This often allows the -OH signal to be observed as a distinct multiplet (in this case, a triplet) due to coupling with the adjacent methylene protons, providing valuable structural confirmation[9]. In other solvents like CDCl₃ or D₂O, this proton often appears as a broad singlet or is exchanged away entirely.

3. Step-by-Step Sample Preparation:

-

Weighing: Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Homogenization: Gently vortex the vial until the solid is completely dissolved. A clear, particulate-free solution is essential for optimal spectral resolution.

-

Transfer: Using a Pasteur pipette fitted with a small cotton or glass wool plug to filter any microparticulates, transfer the solution into a high-quality NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

4. Instrument Parameters (400 MHz Spectrometer):

-

Pulse Sequence: Standard single-pulse acquisition.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2-5 seconds (to ensure full relaxation of all protons).

-

Number of Scans: 8-16 scans (sufficient for good signal-to-noise ratio).

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹H NMR Spectrum: Analysis and Interpretation

Predicted ¹H NMR Data (in DMSO-d₆)

| Signal Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) |

|---|---|---|---|---|

| H-3 | ~8.10 | 1H | s | - |

| H-7 | ~7.85 | 1H | s (or d) | J ≈ 0.9 Hz |

| H-4 | ~7.70 | 1H | d | ³JH4-H5 ≈ 8.5 Hz |

| H-5 | ~7.15 | 1H | dd | ³JH5-H4 ≈ 8.5 Hz, ⁴JH5-H7 ≈ 1.5 Hz |

| -OH | ~5.35 | 1H | t | ³J ≈ 5.5 Hz |

| -CH₂- | ~4.65 | 2H | d | ³J ≈ 5.5 Hz |

| N-CH₃ | ~4.05 | 3H | s | - |

Detailed Peak-by-Peak Interpretation:

-

H-3 (δ ≈ 8.10 ppm, singlet): The proton at the C3 position is unique. It lacks adjacent proton neighbors, resulting in a singlet. Its downfield shift is characteristic for this position in the indazole ring system, influenced by the adjacent nitrogen atom[10].

-

H-7 (δ ≈ 7.85 ppm, singlet or narrow doublet): This proton is ortho to the nitrogen-containing part of the ring but lacks a direct ortho or meta proton neighbor on the carbocyclic ring. It may appear as a sharp singlet or a very narrow doublet due to a small four-bond coupling (⁴J) to H-5[12].

-

H-4 (δ ≈ 7.70 ppm, doublet): This proton has one ortho neighbor, H-5. Therefore, its signal is split into a doublet with a typical ortho coupling constant of approximately 8.5 Hz.

-

H-5 (δ ≈ 7.15 ppm, doublet of doublets): This proton is coupled to two different neighbors: H-4 (ortho) and H-7 (meta). The large ortho coupling (³J ≈ 8.5 Hz) splits the signal into a doublet, and the smaller meta coupling (⁴J ≈ 1.5 Hz) further splits each of those lines into another doublet, resulting in a doublet of doublets[12]. The electron-donating nature of the 6-CH₂OH group is expected to shift the ortho proton (H-5) upfield compared to the unsubstituted 1-methylindazole[13].

-

-OH (δ ≈ 5.35 ppm, triplet): The hydroxyl proton signal is coupled to the two adjacent methylene protons. Following the n+1 rule (2+1=3), it appears as a triplet. The chemical shift of this proton is highly dependent on concentration, temperature, and residual water in the solvent but is expected in this region in DMSO-d₆[9].

-

-CH₂- (δ ≈ 4.65 ppm, doublet): These two protons are chemically equivalent. They are coupled to the single hydroxyl proton, splitting their signal into a doublet (1+1=2). Their position is downfield due to the deshielding effect of the attached oxygen atom.

-

N-CH₃ (δ ≈ 4.05 ppm, singlet): The three protons of the methyl group are equivalent and have no adjacent proton neighbors, resulting in a sharp singlet. Its chemical shift is consistent with a methyl group attached to a nitrogen atom within a heteroaromatic system[10].

Workflow for Structural Verification

The process of confirming the structure of this compound using ¹H NMR follows a logical, self-validating sequence.

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. technologynetworks.com [technologynetworks.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. J-coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemscene.com [chemscene.com]

- 9. Proton NMR Table [www2.chemistry.msu.edu]

- 10. 1-methylindazole(13436-48-1) 1H NMR [m.chemicalbook.com]

- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (1-Methyl-1H-indazol-6-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (1-Methyl-1H-indazol-6-YL)methanol in Modern Drug Discovery

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules with therapeutic potential. The indazole scaffold itself is a "privileged structure," known to interact with a wide range of biological targets, leading to its incorporation into numerous drug candidates with diverse activities, including anti-inflammatory, antibacterial, and antitumor effects.[1] The specific functionalization of the indazole ring, as seen in this compound, allows for precise molecular architecture, making it an invaluable tool for drug development professionals.

However, as with any reactive chemical intermediate, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a comprehensive overview of the safety and handling considerations for this compound, grounded in established safety principles and regulatory guidelines.

Section 1: Hazard Identification and Risk Assessment

A proactive approach to safety begins with a clear-eyed assessment of the potential risks associated with a substance. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

These classifications underscore the necessity of stringent handling procedures to prevent accidental exposure.[2][3] The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.[4]

Toxicological Profile: Understanding the "Why" Behind the Hazards

While specific toxicological data for this compound is not extensively published, the hazard classifications suggest mechanisms of action common to many substituted heterocyclic compounds.

-

Oral Toxicity: Harmful if swallowed, indicating that ingestion can lead to adverse health effects.[2][3] The metabolic pathways of indazole derivatives can vary, but systemic toxicity is a potential outcome.

-

Skin and Eye Irritation: The irritant nature of the compound is likely due to its chemical reactivity with biological tissues.[2][3] Direct contact can lead to inflammation, redness, and discomfort. Prolonged or repeated skin contact should be avoided.

-

Respiratory Irritation: As a fine powder or aerosol, this compound can irritate the respiratory tract if inhaled, leading to coughing, shortness of breath, and inflammation of the mucous membranes.[2][3]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe laboratory practice lies in a multi-layered approach, beginning with engineering controls and supplemented by appropriate personal protective equipment.

The Laboratory Environment: Your First Line of Defense

All work with this compound should be conducted in a well-ventilated laboratory.[5] Key engineering controls include:

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be performed within a certified chemical fume hood.[6] This minimizes the risk of inhalation exposure.

-

Ventilation: General laboratory ventilation should be maintained to ensure a high rate of air exchange, preventing the accumulation of any fugitive emissions.[7]

-

Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[7] In the event of accidental exposure, immediate irrigation is critical.

Personal Protective Equipment: The Essential Barrier

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield.[8] | Protects against splashes and airborne particles, preventing serious eye irritation. |

| Hand Protection | Nitrile or other chemically resistant gloves.[4][9] | Prevents skin contact and subsequent irritation. Gloves should be inspected before use and changed immediately if contaminated. |

| Body Protection | A laboratory coat.[10] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for large-scale operations or in situations where engineering controls are not sufficient to maintain exposure below acceptable limits.[8] | Prevents inhalation of the compound, which can cause respiratory irritation. |

Section 3: Standard Operating Procedures for Safe Handling

Adherence to standardized procedures is crucial for minimizing risk. The following protocols should be integrated into all laboratory workflows involving this compound.

General Handling Workflow

Caption: A generalized workflow for the safe handling of this compound.

Storage Requirements

Proper storage is essential to maintain the stability of the compound and prevent accidental release.

-

Container: Keep the container tightly closed.[5]

-

Location: Store in a cool, dry, and well-ventilated area.[6][9]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11]

Section 4: Emergency Procedures

In the event of an emergency, a swift and informed response can significantly mitigate harm.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[5] |

Spill Response

Caption: A decision-making flowchart for spill response.

For small spills, use an absorbent material like vermiculite or sand to contain the spill.[7] For large spills, evacuate the area and contact your institution's emergency response team.

Section 5: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Containers: Use clearly labeled, sealed containers for all waste.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the general trash.

Conclusion: A Culture of Safety

The responsible use of this compound in research and development is contingent upon a robust culture of safety. By understanding the inherent hazards, implementing appropriate controls, and being prepared for emergencies, scientists can confidently and safely unlock the potential of this valuable chemical intermediate.

References

-

Chemos GmbH & Co.KG. Safety Data Sheet: Methanol. Retrieved from [Link]

-

Methanex Corporation. (2022, June 29). Safety Data Sheet: Methanol. Retrieved from [Link]

-

PubChem. (1H-Indazol-6-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Methanex Corporation. (2023, June 12). Safety Data Sheet: Methanol. Retrieved from [Link]

-

State of Michigan. Safety Data Sheet: Methanol (230, 232, 233). Retrieved from [Link]

-

Carl ROTH. Safety Data Sheet: Methanol. Retrieved from [Link]

-

University of California, Santa Barbara. (2012, December 14). Methanol - Standard Operating Procedure. Retrieved from [Link]

-

Methanex Corporation. Methanol Safe Handling Manual. Retrieved from [Link]

-

Vikaspedia. Methanol (Methyl Alcohol) – First Aid and Emergency Response. Retrieved from [Link]

-

Carl ROTH. Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU. Retrieved from [Link]

-

Occupational Safety and Health Administration. (2023, June 20). Methyl Alcohol (Methanol). Retrieved from [Link]

-

National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

GOV.UK. (2024, October 11). Methanol: toxicological overview. Retrieved from [Link]

-

MDPI. (2024, December 20). The Perils of Methanol Exposure: Insights into Toxicity and Clinical Management. Retrieved from [Link]

-

ResearchGate. (2020, October 9). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2025, February 20). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link]

-

INCHEM. Methanol (PIM 335). Retrieved from [Link]

-

Dräger. Methanol | CH4O | 67-56-1 – Detectors & Protection Equipment. Retrieved from [Link]

-

National Institutes of Health. (2017, October 31). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

Dräger. tert-amyl Methyl ether | C6H14O | 994-05-8 – Detectors & Protection Equipment. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1H-Indazol-6-yl)methanol | C8H8N2O | CID 44119261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. methanol.org [methanol.org]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. michigan.gov [michigan.gov]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

- 10. methanex.com [methanex.com]

- 11. aggiefab.tamu.edu [aggiefab.tamu.edu]

A Technical Guide to the Solubility of (1-Methyl-1H-indazol-6-YL)methanol in Common Laboratory Solvents

Introduction: Understanding the Significance of Solubility

(1-Methyl-1H-indazol-6-YL)methanol is a heterocyclic building block utilized in organic synthesis, particularly as an intermediate for pharmaceuticals and other biologically active compounds.[1] Its application in the development of kinase inhibitors and agents targeting inflammation, cancer, and central nervous system disorders underscores the importance of understanding its fundamental physicochemical properties.[1] Among these, solubility is a critical parameter that dictates its handling, reactivity, and bioavailability in various experimental and developmental stages.

This guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into a theoretical assessment of its solubility based on its molecular structure, followed by a detailed, practical protocol for its experimental determination. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively work with this compound.

Physicochemical Profile of this compound

A foundational understanding of the molecule's properties is essential for predicting its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | [2][3] |

| Molecular Weight | 162.19 g/mol | [1][2][3] |

| CAS Number | 1092961-10-8 | [2][3] |

| Calculated LogP | 1.0656 | [3] |

| Topological Polar Surface Area (TPSA) | 38.05 Ų | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

The presence of a hydroxyl group (-OH) and two nitrogen atoms in the indazole ring system contributes to the molecule's polarity and its capacity for hydrogen bonding. The calculated LogP value of approximately 1.07 suggests a degree of lipophilicity, indicating that while it has polar features, it also possesses nonpolar characteristics. This dual nature is key to understanding its solubility across a spectrum of solvents.

Theoretical Solubility Assessment: A "Like Dissolves Like" Approach

The age-old principle of "like dissolves like" serves as a primary guiding principle in solubility prediction.[4][5] This axiom suggests that substances with similar polarities are more likely to be soluble in one another. We can categorize common laboratory solvents based on their polarity to anticipate the solubility of this compound.

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can engage in hydrogen bonding. Given that this compound has both a hydrogen bond donor (-OH group) and acceptors (N and O atoms), it is expected to exhibit good solubility in these solvents.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile possess significant dipole moments but lack O-H or N-H bonds. The polarity of this compound suggests it will likely be soluble in these solvents, particularly those with high polarity indices like DMSO and DMF.[6][7][8]

-

Nonpolar Solvents: Solvents such as hexane, toluene, and diethyl ether have low polarity. The presence of the polar functional groups on this compound suggests that its solubility in these solvents will be limited. However, the nonpolar indazole ring and methyl group may allow for some minimal solubility.

Based on this theoretical framework, a predicted solubility profile can be summarized.

Table 1: Predicted Solubility of this compound

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Hydrogen bonding capability of the solute and solvent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | Mismatch in polarity between solute and solvent. |

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are valuable, empirical determination provides definitive solubility data. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9][10]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., Water, Methanol, Acetonitrile, Dichloromethane, Hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of this compound to several vials. The excess should be visually apparent.

-

Accurately dispense a known volume of the desired solvent into each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of dilutions of the filtered saturated solution.

-

Analyze the diluted solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Illustrative Solubility Data

The following table presents a plausible set of experimental solubility data for this compound in a range of common laboratory solvents, determined at 25 °C.

Table 2: Illustrative Experimental Solubility of this compound

| Solvent | Polarity Index (P') | Solubility (mg/mL) | Classification |

| Water | 10.2 | ~25 | Soluble |

| Methanol | 5.1 | > 100 | Freely Soluble |

| Ethanol | 4.3 | > 100 | Freely Soluble |

| Acetonitrile | 5.8 | ~50 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | Very Soluble |

| Dichloromethane (DCM) | 3.1 | ~15 | Sparingly Soluble |

| Toluene | 2.4 | < 1 | Slightly Soluble |

| Hexane | 0.1 | < 0.1 | Practically Insoluble |

Note: The data in this table is for illustrative purposes and should be confirmed by experimental measurement.

The relationship between solvent polarity and the illustrative solubility of this compound can be visualized as follows:

Caption: Relationship between solvent polarity and the solubility of this compound.

Conclusion and Practical Implications

This technical guide has provided a detailed examination of the solubility of this compound. The theoretical assessment, grounded in the principles of molecular polarity and hydrogen bonding, aligns with the illustrative experimental data, indicating high solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents.

For researchers and drug development professionals, this information is crucial for:

-

Reaction Chemistry: Selecting appropriate solvents for chemical reactions involving this compound to ensure homogeneity and optimal reaction rates.

-

Purification: Choosing suitable solvent systems for crystallization or chromatography.

-

Formulation Development: Identifying appropriate vehicles for in vitro and in vivo studies.

The provided experimental protocol offers a robust framework for obtaining precise and reliable solubility data, which is indispensable for regulatory submissions and advancing a compound through the drug development pipeline.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

PubChem. 1-methyl-1H-indazol-6-amine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 1-Methyl-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (1H-Indazol-6-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. Available at: [Link]

-

Slideshare. (2015). solubility experimental methods.pptx. Available at: [Link]

-

Rowan Scientific. Predicting Solubility. Available at: [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

Chemical Reviews. (2021). Physics-Based Solubility Prediction for Organic Molecules. American Chemical Society. Available at: [Link]

-

ResearchGate. (2014). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

-

Chemistry Steps. Solubility of Organic Compounds. Available at: [Link]

-

USP-NF. (2016). <1236> Solubility Measurements. Available at: [Link]

-

ResearchGate. (2018). Predict solubility of organic compounds?. Available at: [Link]

-

National Institute of Environmental Health Sciences. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]

-

University of Rochester, Department of Chemistry. Solvents and Polarity. Available at: [Link]

-

Burdick & Jackson. Polarity Index. Available at: [Link]

-

Scribd. Solvent Polarity Index Table. Available at: [Link]

-

Fisher Scientific. Summary of Key Physical Data for Solvents. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. chemscene.com [chemscene.com]

- 4. Predicting Solubility | Rowan [rowansci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Polarity Index [macro.lsu.edu]

- 7. scribd.com [scribd.com]

- 8. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. researchgate.net [researchgate.net]

The Indazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, Synthesis, and Therapeutic Significance of Substituted Indazoles

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core, a bicyclic heteroaromatic system comprising a fused benzene and pyrazole ring, has risen from a laboratory curiosity to a cornerstone of modern medicinal chemistry. Though rare in nature, its synthetic derivatives exhibit a remarkable breadth of pharmacological activities, leading to the development of several blockbuster drugs.[1] This guide provides a comprehensive technical overview of the discovery and history of substituted indazoles. It delves into the foundational and modern synthetic strategies, explaining the mechanistic rationale behind experimental choices. Furthermore, it highlights the therapeutic importance of this scaffold through detailed case studies of FDA-approved drugs, including the antiemetic Granisetron, and the kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib. This document is intended to serve as a valuable resource for professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

Indazole, also known as benzopyrazole, is an aromatic heterocyclic compound existing in three tautomeric forms: 1H-indazole, 2H-indazole, and the rare 3H-indazole.[2] The 1H-tautomer is generally the most thermodynamically stable and has been the most extensively explored in drug discovery.[3] The unique structural and electronic properties of the indazole nucleus confer several advantages in medicinal chemistry:

-

Bioisosteric Replacement: Indazole is an effective bioisostere for other aromatic systems like indole. It possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the pyrazole nitrogen), which can lead to enhanced binding affinity with biological targets compared to indole.[2]

-

Kinase Hinge-Binding: The indazole scaffold has proven to be an exceptional "hinge-binding" motif for many protein kinases, a critical family of enzymes in cellular signaling that are often dysregulated in cancer.[4]

-

Diverse Biological Activities: Substituted indazoles have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, anti-tumor, anti-HIV, antimicrobial, and anti-parasitic activities.[3][5]

The journey of the indazole scaffold began in the late 19th century, with the first synthesis of an indazole derivative credited to Emil Fischer.[2] However, its prominence in drug discovery surged with the advent of targeted therapies, particularly in oncology.

The Genesis of a Scaffold: Foundational Synthetic Strategies

The construction of the indazole core has been a subject of extensive research for over a century. Classical methods, though sometimes requiring harsh conditions, laid the groundwork for all subsequent synthetic innovations and are still relevant today.

The Jacobson Indazole Synthesis

First reported in 1893, the Jacobson synthesis is a cornerstone method for preparing 1H-indazoles.[6] The reaction typically involves the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization.[6][7]

Mechanism: The reaction proceeds via the formation of a diazonium salt from the N-acyl-o-toluidine precursor. This is followed by an intramolecular electrophilic attack of the diazonium group onto the adjacent aromatic ring, leading to the indazole product after deacylation and deprotonation.[7] The acyl group serves to stabilize the diazonium intermediate, facilitating the cyclization.

Figure 1: Mechanism of the Jacobson Indazole Synthesis.

Experimental Protocol: Synthesis of 1H-Indazole from N-Acetyl-o-toluidine [6]

-

Materials: N-Acetyl-o-toluidine, Sodium nitrite, Concentrated hydrochloric acid, Water, Ice, Sodium hydroxide solution.

-

Procedure:

-

Prepare a solution of N-acetyl-o-toluidine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise to the cooled N-acetyl-o-toluidine solution with vigorous stirring, ensuring the temperature remains below 5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.

-

Slowly warm the reaction mixture to room temperature and stir for several hours or overnight.

-

Make the mixture alkaline by adding a sodium hydroxide solution.

-

Collect the precipitated crude 1H-indazole by filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol).

-

The Davis-Beirut Reaction

The Davis-Beirut reaction is a versatile and widely used method for the synthesis of 2H-indazoles from o-nitrobenzylamines.[8] Its appeal lies in the use of inexpensive starting materials and the avoidance of toxic metals.[8]

Mechanism: The reaction is typically base-catalyzed and involves the formation of a carbanion intermediate. The base removes a proton from the carbon adjacent to the secondary amine. This carbanion then attacks the nitro group, leading to a cascade of events including N-N bond formation and dehydration to yield the 2H-indazole.[8]

Figure 2: Mechanism of the Davis-Beirut Reaction.

Experimental Protocol: Base-Catalyzed Davis-Beirut Synthesis of 2H-Indazoles [6]

-

Materials: Substituted o-nitrobenzylamine, Potassium hydroxide, Ethanol, Water.

-

Procedure:

-

Dissolve the o-nitrobenzylamine in ethanol.

-

Add an aqueous solution of potassium hydroxide to the ethanolic solution of the substrate.

-

Heat the reaction mixture to 60 °C and stir for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-